molecular formula C20H20N4O5S2 B2583741 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 850910-40-6

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2583741
CAS RN: 850910-40-6
M. Wt: 460.52
InChI Key: QLUOHCXNIKSDFB-QZQOTICOSA-N
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Description

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions. The presence of functional groups like nitro, sulfonyl, and amide can influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, benzothiazoles are crystalline solids with a characteristic smell. They are slightly soluble in water but more soluble in organic solvents .

Mechanism of Action

The mechanism of action of benzothiazole derivatives often involves interaction with biological targets such as enzymes or receptors. For example, some benzothiazoles exhibit cytotoxic activity by interacting with tubulin, a protein involved in cell division .

Safety and Hazards

Like other chemicals, benzothiazoles should be handled with care. They may cause skin and eye irritation, and prolonged exposure may have harmful effects. Always follow safety guidelines when handling chemicals .

Future Directions

Benzothiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on synthesizing new benzothiazole derivatives and studying their biological activities, as well as improving the synthesis methods .

properties

IUPAC Name

N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-22-17-10-7-15(24(26)27)13-18(17)30-20(22)21-19(25)14-5-8-16(9-6-14)31(28,29)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUOHCXNIKSDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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